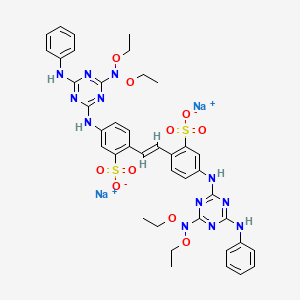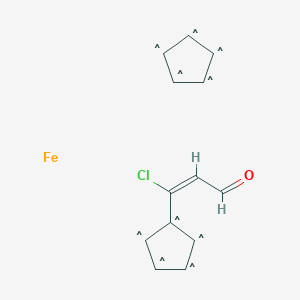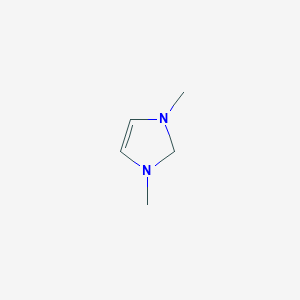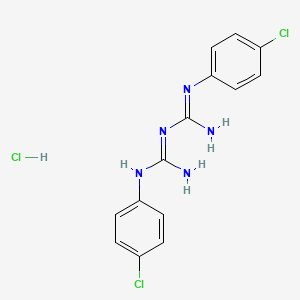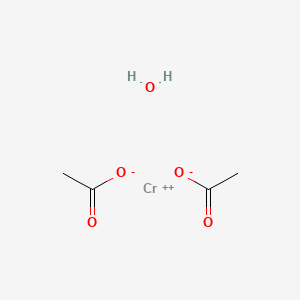
Chromous acetate monohydrate
Übersicht
Beschreibung
Chromous acetate monohydrate, also known as Chromium (II) acetate hydrate, is a coordination compound with the formula Cr2(CH3CO2)4(H2O)2 . This compound is often abbreviated as Cr2(OAc)4(H2O)2 . It is a brick-red solid that appears as a dusty rose powder and is moderately soluble in water . It decomposes to Chromium oxide on heating .
Synthesis Analysis
The synthesis of Chromous acetate monohydrate was once a standard test of the synthetic skills of students due to its sensitivity to air . The starting material for the synthesis is potassium dichromate K2Cr2O7 which is reduced by zinc metal in the presence of strong acid (HCl) . During this reduction reaction, there are many informative color changes as chromium cycles through a number of its oxidation states .Molecular Structure Analysis
The Cr2(OAc)4(H2O)2 molecule contains two atoms of chromium, two ligated molecules of water, and four acetate bridging ligands . The coordination environment around each chromium atom consists of four oxygen atoms (one from each acetate ligand) in a square, one water molecule (in an axial position), and the other chromium atom . The chromium atoms are joined by a quadruple bond .Chemical Reactions Analysis
The Cr(II) ion is readily oxidized: Cr2+ ⇌ Cr3+ + e– Eo ox = +0.41 V . Thus, to successfully complete a synthesis its compounds must be protected from air . The Cr(II) ion is also a strong reducing agent which is capable of reducing water producing hydrogen gas .Physical And Chemical Properties Analysis
Chromous acetate monohydrate has a molar mass of 376.2 g/mol . It has a density of 1.79 g/cm3 and is soluble in hot water and methanol . It is a reddish diamagnetic powder .Wissenschaftliche Forschungsanwendungen
Structural Analysis: Chromous acetate has been analyzed for its structural properties, revealing insights into metal-to-metal bonds. Studies showed that both chromous and cupric acetate are monoclinic and suggested direct interaction between metal atoms in these compounds (Niekerk & Schoening, 1953).
Solution Characterization: Research has characterized aqueous solutions of Cr(II) acetate monohydrate, focusing on UV-vis spectrophotometry and 1H NMR to study their kinetics. This study provides insights into the stability and behavior of these solutions (Vargas-Vasquez, Romero-Zerón, & MacMillan, 2009).
Surface Reactions: Research on the conversion of acetic acid to acetone on chromia, and the decomposition of chromium acetate, has contributed to understanding the surface reaction mechanisms and the role of chromous acetate in these processes (Swaminathan & Kuriacose, 1970).
Synthesis Methods: There has been development in the synthesis methods of chromous acetate, with studies reporting simpler and more efficient routes for producing crystalline anhydrous dichromium(II) tetraacetate (Levy, Bogoslavsky, & Bino, 2012).
Safety And Hazards
Zukünftige Richtungen
There has been considerable interest in the dimeric structure of Cr2(CH3CO2)4(H2O)2 because it has a relatively short Cr−Cr distance, so much so that it suggests the possibility of a quadruple bond . A new, gram-scale synthesis method called ligand vapor diffusion (LVD) has been proposed to synthesize high-quality chromium (II) acetate with axial ligands .
Eigenschaften
IUPAC Name |
chromium(2+);diacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cr.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGMCLNOCJDESP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343317 | |
| Record name | Acetic acid, chromium(2+) salt, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromous acetate monohydrate | |
CAS RN |
14976-80-8 | |
| Record name | Chromous acetate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, chromium(2+) salt, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101343317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMOUS ACETATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3FYF8441T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




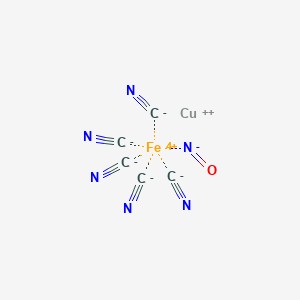
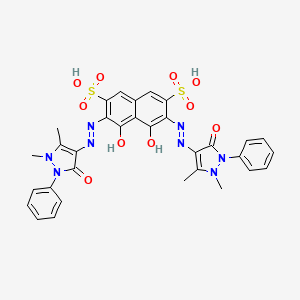
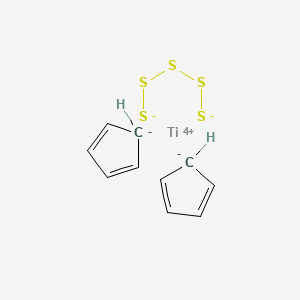
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)
